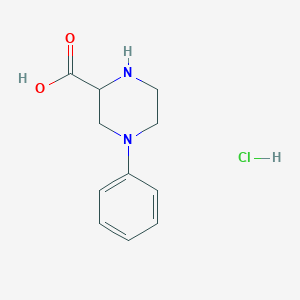

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride

Description

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a carboxylic acid moiety at the 2-position, with a monohydrochloride salt form. It is classified as a modified amino acid and has been utilized in biochemical and pharmaceutical research, particularly as a precursor or intermediate in drug development . The compound is listed as discontinued by CymitQuimica, indicating its specialized and historical use in laboratory settings .

Properties

IUPAC Name |

4-phenylpiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-13(7-6-12-10)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARWBVJJQOLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride typically involves the reaction of phenylpiperazine with a carboxylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Below is a detailed comparison of 4-phenyl-2-piperazinecarboxylic acid monohydrochloride with structurally related compounds:

Table 1: Comparative Analysis of Piperazine Derivatives

*Estimated based on structural analogs.

Key Structural and Functional Differences

In contrast, the cyanobenzyl group in 1-(4-cyanobenzyl)piperazine-2-carboxylic acid hydrochloride introduces polarity and electron-withdrawing properties, altering solubility and reactivity . Chlorobenzyl derivatives (e.g., 1-(4-chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride) exhibit increased molecular weight and lipophilicity compared to phenyl analogs, which may affect pharmacokinetics .

Synthesis Methods: N-Alkylation is a common synthetic route for piperazine derivatives. For example, 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was synthesized via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Similar methods may apply to 4-phenyl derivatives.

Applications: 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride and its analogs are primarily used as intermediates in pharmaceuticals. For instance, 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride (a structurally related compound) is explicitly noted for use in pharmaceutical synthesis . Ciprofloxacin-d8 (hydrochloride), a deuterated antibiotic with a piperazine ring, highlights the role of piperazine derivatives in antimicrobial agents, though its structure is more complex .

Safety and Handling: Safety data for 1-(4-cyanobenzyl)piperazine-2-carboxylic acid hydrochloride indicate 100% purity and standard laboratory precautions (e.g., avoiding inhalation or skin contact) . Similar protocols likely apply to other hydrochloride salts.

Research Findings and Trends

- Physicochemical Properties : Substituents significantly impact solubility and stability. For example, ester derivatives (e.g., methyl or ethyl esters) exhibit higher lipophilicity than carboxylic acid forms, influencing their bioavailability .

- Biological Activity: Piperazine derivatives with electron-withdrawing groups (e.g., -CN, -Cl) often show enhanced binding to biological targets, as seen in the structural analysis of 1-(4-cyanobenzyl) derivatives .

- Synthetic Challenges: The synthesis of chiral piperazine derivatives (e.g., (2R,4R)-isomers) requires specialized methods, as noted in CymitQuimica’s catalog , though this is less relevant to the non-chiral 4-phenyl derivative.

Biological Activity

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride, a compound with the CAS number 49746-45-4, has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its properties and effects.

4-Phenyl-2-piperazinecarboxylic acid monohydrochloride is synthesized through the reaction of phenylpiperazine with a carboxylating agent, typically under controlled conditions using solvents and catalysts to optimize yield and purity. The compound exhibits several chemical reactions, including oxidation, reduction, and substitution, which contribute to its versatility in research applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-phenylpiperazine-2-carboxylic acid; hydrochloride |

| Molecular Formula | C11H14ClN2O2 |

| Molecular Weight | 240.7 g/mol |

| Solubility | Soluble in water and organic solvents |

Biological Activity

The biological activity of 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride is primarily linked to its interaction with various biological targets. Studies have indicated that it may exhibit properties relevant to the modulation of neurotransmitter systems and potential therapeutic effects.

The compound is believed to interact with specific receptors and enzymes, influencing pathways associated with neurotransmission. Its structure allows it to bind effectively to target proteins, potentially modulating their activity . The exact molecular targets remain an area of ongoing research.

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride:

- ACE Inhibition : A study explored the synthesis of derivatives based on similar piperazine structures, revealing that modifications could lead to significant angiotensin-converting enzyme (ACE) inhibition. This suggests potential cardiovascular applications for compounds related to 4-Phenyl-2-piperazinecarboxylic acid .

- Solid-phase Synthesis : Research involving solid-phase synthesis generated a library of compounds based on piperazine scaffolds. The biological activities of these compounds were assessed using LC-MS techniques, indicating promising pharmacological profiles .

- Neurotransmitter Modulation : Preliminary findings suggest that derivatives of this compound may influence serotonin and dopamine pathways, which are critical in treating mood disorders and other neuropsychiatric conditions .

Comparative Analysis

When compared to similar compounds, such as 4-Phenylpiperazine and 2-Piperazinecarboxylic acid, 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride demonstrates unique properties due to its specific functional groups. This uniqueness may confer distinct biological activities that are advantageous for drug development.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Phenylpiperazine | Lacks carboxylic acid group | Moderate receptor affinity |

| 2-Piperazinecarboxylic acid | Basic piperazine structure | Limited therapeutic use |

| 4-Phenyl-2-piperazinecarboxylic acid monohydrochloride | Contains both phenyl and carboxylic groups | Potential ACE inhibitor; affects neurotransmission |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.